5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide 5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16129254
InChI: InChI=1S/C18H17ClN4O3S/c1-24-14-9-16(26-3)15(25-2)8-12(14)10-20-23-17(21-22-18(23)27)11-4-6-13(19)7-5-11/h4-10H,1-3H3,(H,22,27)/b20-10+
SMILES:
Molecular Formula: C18H17ClN4O3S
Molecular Weight: 404.9 g/mol

5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

CAS No.:

Cat. No.: VC16129254

Molecular Formula: C18H17ClN4O3S

Molecular Weight: 404.9 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide -

Specification

Molecular Formula C18H17ClN4O3S
Molecular Weight 404.9 g/mol
IUPAC Name 3-(4-chlorophenyl)-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C18H17ClN4O3S/c1-24-14-9-16(26-3)15(25-2)8-12(14)10-20-23-17(21-22-18(23)27)11-4-6-13(19)7-5-11/h4-10H,1-3H3,(H,22,27)/b20-10+
Standard InChI Key GDONTTSFVNDBKX-KEBDBYFISA-N
Isomeric SMILES COC1=CC(=C(C=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC)OC
Canonical SMILES COC1=CC(=C(C=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC)OC

Introduction

The compound 5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene)amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic molecule belonging to the triazole class, characterized by a five-membered heterocyclic ring containing three nitrogen atoms. This compound features a chlorophenyl moiety and a trimethoxyphenyl group, which are indicative of potential biological activity. The presence of a hydrosulfide functional group suggests its involvement in various chemical reactions and interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Starting materials such as 4-chlorobenzaldehyde and 2,4,5-trimethoxybenzaldehyde are used in condensation reactions, often requiring specific solvents like glacial acetic acid and controlled conditions such as refluxing at precise temperatures to achieve optimal yields. Characterization techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are crucial for confirming the structure of the synthesized compound.

Table: Comparison of Similar Triazole Compounds

Compound NameKey FeaturesPotential Applications
5-(4-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfideChlorophenyl, trimethoxyphenyl, hydrosulfideAntifungal, anticancer
5-(2-Chlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfideChlorophenyl, trimethoxyphenylMedicinal chemistry, agricultural sciences

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